molecular formula C18H34O5 B13444998 (9S,12R,13S)-Pinellic acid

(9S,12R,13S)-Pinellic acid

Cat. No.: B13444998
M. Wt: 330.5 g/mol
InChI Key: MDIUMSLCYIJBQC-SYMVGPSASA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9S,12R,13S)-Pinellic acid typically involves stereoselective synthesis methods. One common approach is the stereoselective reduction of corresponding keto acids or esters. The reaction conditions often include the use of chiral catalysts to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using similar stereoselective reduction techniques. The use of biocatalysts or enzymatic methods may also be explored for more sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

(9S,12R,13S)-Pinellic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bond can be reduced to form saturated fatty acids.

    Substitution: The hydroxyl groups can be substituted with other functional groups through esterification or etherification reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Acid chlorides or anhydrides are used for esterification, while alkyl halides are used for etherification.

Major Products Formed

    Oxidation: Formation of keto acids or aldehydes.

    Reduction: Formation of saturated fatty acids.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

(9S,12R,13S)-Pinellic acid has various applications in scientific research:

    Chemistry: Used as a model compound for studying stereoselective synthesis and reaction mechanisms.

    Biology: Investigated for its role in biological processes and as a potential biomarker for certain diseases.

    Medicine: Explored for its anti-inflammatory and antioxidant properties, which may have therapeutic potential.

Mechanism of Action

The mechanism of action of (9S,12R,13S)-Pinellic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in lipid metabolism and oxidative stress. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals and reducing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • (9S,10E,12S,13R)-9,12,13-Trihydroxy-10-octadecenoic acid
  • (9S,12R,13S)-9,12,13-Trihydroxy-10,15-octadecadienoic acid
  • Linoleic acid

Uniqueness

(9S,12R,13S)-Pinellic acid is unique due to its specific stereochemistry and the presence of three hydroxyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher antioxidant activity and potential therapeutic benefits.

Properties

Molecular Formula

C18H34O5

Molecular Weight

330.5 g/mol

IUPAC Name

(E,9S,12R,13S)-9,12,13-trihydroxyoctadec-10-enoic acid

InChI

InChI=1S/C18H34O5/c1-2-3-7-11-16(20)17(21)14-13-15(19)10-8-5-4-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23)/b14-13+/t15-,16-,17+/m0/s1

InChI Key

MDIUMSLCYIJBQC-SYMVGPSASA-N

Isomeric SMILES

CCCCC[C@@H]([C@@H](/C=C/[C@H](CCCCCCCC(=O)O)O)O)O

Canonical SMILES

CCCCCC(C(C=CC(CCCCCCCC(=O)O)O)O)O

Origin of Product

United States

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